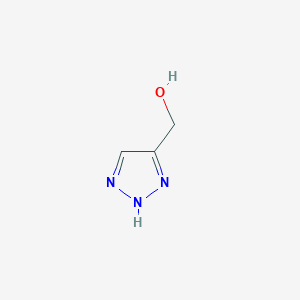![molecular formula C9H14ClNO B1295763 2-[(Dimethylamino)methyl]phenol hydrochloride CAS No. 25338-54-9](/img/structure/B1295763.png)
2-[(Dimethylamino)methyl]phenol hydrochloride
説明
The compound "2-[(Dimethylamino)methyl]phenol hydrochloride" is a derivative of phenol, which is a class of compounds known for their aromatic ring bearing a hydroxyl group. The specific structure of this compound includes a dimethylamino group attached to the phenol ring through a methylene bridge. This structural motif is common in various ligands that have the ability to coordinate with metal ions, forming complexes with potential applications in various fields, including catalysis and materials science.
Synthesis Analysis
The synthesis of related lithium and sodium phenolates derived from 2-[(dimethylamino)methyl]phenol has been reported. These phenolates were synthesized and their structures in solution were studied using NMR spectroscopy and cryoscopic molecular weight measurements. The solid-state structures of certain complexes were determined by X-ray diffraction, indicating the versatility of this ligand in forming stable metal complexes .
Molecular Structure Analysis
The molecular structure of 2-[(dimethylamino)methyl]phenol derivatives has been extensively studied through various spectroscopic methods. For instance, Pd(II) complexes containing a related ligand, 2,6-bis[(dimethylamino)methyl]-4-methylphenolate, have been synthesized and characterized. The X-ray structure of these complexes revealed the coordination mode of the ligands to the palladium center, showing the presence of two ligands in a trans fashion with dangling dimethylamine groups .
Chemical Reactions Analysis
The reactivity of the 2-[(dimethylamino)methyl]phenol framework has been explored in the context of forming metal complexes. The treatment of related ligands with palladium sources leads to the formation of mononuclear Pd(II) complexes. These reactions are sensitive to the stoichiometry and the nature of the palladium source, as well as the reaction conditions, which can influence the yield and the structure of the resulting complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-[(dimethylamino)methyl]phenol derivatives are influenced by their ability to form hydrogen bonds and coordinate with metal ions. The solid-state structures of these compounds often reveal interesting geometries and bonding patterns, such as bifurcated hydrogen bonding observed in certain Pd(II) complexes . The spectroscopic properties, including NMR chemical shifts, provide insights into the electronic environment of the ligands and their coordination behavior.
科学的研究の応用
Catalysis and Synthesis
- 2-[(Dimethylamino)methyl]phenol hydrochloride is used in the synthesis of 2-(phenylthio)phenols through copper(I)-catalyzed C-S coupling/C-H functionalization, as demonstrated in a study by Xu et al. (2010) in the Journal of the American Chemical Society (Xu et al., 2010).
- Liu et al. (2014) in Organic Letters used a similar compound, 4-(N,N-Dimethylamino)pyridine hydrochloride, as a recyclable catalyst for the acylation of inert alcohols and phenols (Liu et al., 2014).
Analytical Chemistry
- The optical and protolytic properties of 2,4,6-tris[(dimethylamino)methyl]phenol were studied by Evtushenko et al. (2003) for determining functional groups in this compound through potentiometric titration (Evtushenko et al., 2003).
Materials Science
- In a study by Hong et al. (2012) in Dyes and Pigments, derivatives of this compound were used to develop fluoroionophores, demonstrating the diversity of spectra when interacting with metal cations (Hong et al., 2012).
Coordination Chemistry
- Ghosh Mukhopadhyay et al. (2009) explored the synthesis of mono- and bis-tetrazolato complexes of Ni(II), Pt(II), and Cu(II) using a derivative of 2-[(Dimethylamino)methyl]phenol in Dalton Transactions (Ghosh Mukhopadhyay et al., 2009).
Safety And Hazards
特性
IUPAC Name |
2-[(dimethylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-10(2)7-8-5-3-4-6-9(8)11;/h3-6,11H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKBMGVNKAKAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067082 | |
| Record name | .alpha.-(Dimethylamino)-cresol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)methyl]phenol hydrochloride | |
CAS RN |
25338-54-9 | |
| Record name | Phenol, ((dimethylamino)methyl)-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025338549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, [(dimethylamino)methyl]-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .alpha.-(Dimethylamino)-cresol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (hydroxybenzyl)dimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[1,2,4]Triazolo[4,3-a]pyridin-3-amine](/img/structure/B1295693.png)
![Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid](/img/structure/B1295695.png)



